1,2-Dichloro-4-fluoro-5-nitrobenzene

Catalog No.
S1896244
CAS No.
2339-78-8
M.F
C6H2Cl2FNO2
M. Wt
209.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-4-fluoro-5-nitrobenzene

CAS Number

2339-78-8

Product Name

1,2-Dichloro-4-fluoro-5-nitrobenzene

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

Chemical Properties and Potential Applications

  • Fluorination reactions

    The presence of a fluorine atom makes 1,2-Dichloro-4-fluoro-5-nitrobenzene a potential reactant in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by another functional group. PubChem, National Institutes of Health

  • Nitroaromatic compounds

    The nitro group (NO2) is a common functional group in many biologically active molecules and pharmaceuticals. Research on nitroaromatic compounds explores their potential applications in various fields, including medicine and materials science. Wikipedia, Nitroaromatic compounds:

1,2-Dichloro-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6_6H2_2Cl2_2FNO2_2. It appears as a pale yellow solid and is structurally characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is a derivative of 1,2-dichlorobenzene, where one hydrogen atom is replaced by a nitro functional group and another by a fluorine atom. It serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Information regarding the mechanism of action for 1,2-Dichloro-4-fluoro-5-nitrobenzene is not available in scientific literature.

  • Toxic if inhaled, ingested, or absorbed through the skin [].
  • May be flammable or explosive under certain conditions [].

  • Nucleophilic Substitution: The chlorides in the compound can react with nucleophiles. For instance, treatment with potassium fluoride yields 2-chloro-1-fluoro-4-nitrobenzene .
  • Reduction Reactions: When reduced with iron powder, it can form 3,4-dichloroaniline .
  • Hydrolysis: This compound is not expected to hydrolyze under environmental conditions due to its stable structure .

The biological activity of 1,2-dichloro-4-fluoro-5-nitrobenzene has been studied primarily concerning its toxicity:

  • Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with skin, with an oral LD50 in rats ranging from 625 to 950 mg/kg body weight .
  • Environmental Impact: It exhibits moderate toxicity towards aquatic species, with reported LC50 values of 3.1 mg/l for fish and 3 mg/l for Daphnia magna .

1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through various methods:

  • Nitration of 1,2-Dichlorobenzene: This method involves the nitration of 1,2-dichlorobenzene to predominantly yield 1,2-dichloro-4-nitrobenzene along with smaller amounts of the 3-nitro isomer .
  • Chlorination of 4-Chloro-Nitrobenzene: Another less common method involves the chlorination of 4-chloro-nitrobenzene to directly yield the desired compound .

The primary applications of 1,2-dichloro-4-fluoro-5-nitrobenzene include:

  • Intermediate in Agrochemicals: It is utilized in the synthesis of herbicides and other agricultural chemicals .
  • Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents due to its reactive functional groups.

Interaction studies have focused on the environmental fate and transport of 1,2-dichloro-4-fluoro-5-nitrobenzene:

  • Bioconcentration: Studies indicate that it has a bioconcentration factor for fish ranging from 26 to 65, suggesting potential accumulation in aquatic organisms .
  • Atmospheric Behavior: The compound has a calculated atmospheric half-life of approximately 321 days and undergoes photodegradation in the presence of hydroxyl radicals .

Several compounds share structural similarities with 1,2-dichloro-4-fluoro-5-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-DichlorobenzeneTwo chlorine atoms on benzeneCommon solvent; less toxic than its derivatives
4-FluoronitrobenzeneOne fluorine and one nitro groupUsed in dye synthesis; lacks chlorinated substituents
1-Chloro-4-nitrobenzeneOne chlorine and one nitro groupPrecursor for dyes; less reactive than dichlorinated versions
3-NitrochlorobenzeneOne chlorine and one nitro group at different positionsDifferent reactivity profile due to substitution pattern

The uniqueness of 1,2-dichloro-4-fluoro-5-nitrobenzene lies in its specific combination of halogenated functionalities that provide distinct reactivity patterns suitable for targeted chemical syntheses.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,5-Dichloro-2-fluoronitrobenzene

Dates

Modify: 2023-08-16

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